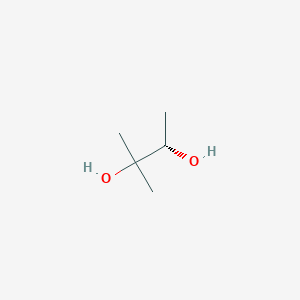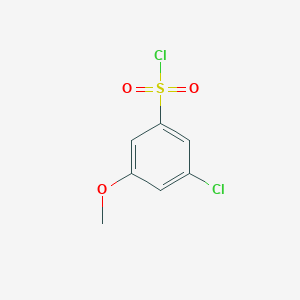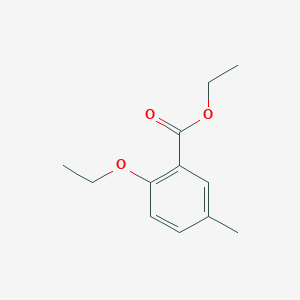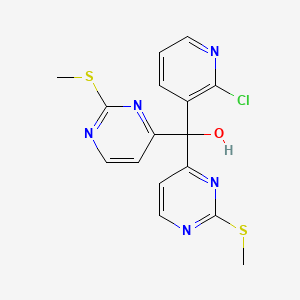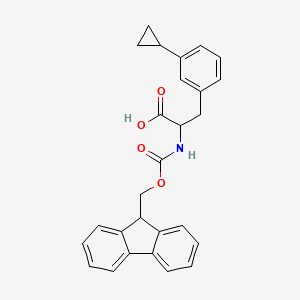
Fmoc-beta-cyclopropyl-DL-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-beta-cyclopropyl-DL-alanine is a derivative of alanine, an amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of beta-cyclopropyl-DL-alanine. The cyclopropyl group introduces a unique structural feature, making this compound valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-cyclopropyl-DL-alanine typically involves the following steps:
Cyclopropylation: The introduction of the cyclopropyl group to the alanine backbone. This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Fmoc Protection: The amino group of the cyclopropylated alanine is protected using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale cyclopropanation and Fmoc protection reactions.
Purification: Techniques such as crystallization, recrystallization, and chromatography are employed to purify the compound.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product.
化学反应分析
Types of Reactions
Fmoc-beta-cyclopropyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the cyclopropyl ring or the Fmoc group.
Substitution: The Fmoc group can be removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: The Fmoc group can be removed using piperidine in an organic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or alcohols.
Reduction: Formation of cyclopropyl amines or hydrocarbons.
Substitution: Formation of deprotected beta-cyclopropyl-DL-alanine or other substituted derivatives.
科学研究应用
Chemistry
Fmoc-beta-cyclopropyl-DL-alanine is used in peptide synthesis as a building block. The Fmoc group provides protection to the amino group during peptide chain elongation, ensuring selective reactions.
Biology
In biological research, this compound is used to study protein structure and function. The cyclopropyl group can introduce conformational constraints, aiding in the investigation of protein folding and stability.
Medicine
This compound is explored for its potential therapeutic applications. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins. It is also employed in the development of novel materials with specific structural properties.
作用机制
The mechanism by which Fmoc-beta-cyclopropyl-DL-alanine exerts its effects involves:
Molecular Targets: The compound interacts with enzymes and proteins, influencing their activity and stability.
Pathways Involved: It can modulate biochemical pathways related to protein synthesis, folding, and degradation.
相似化合物的比较
Similar Compounds
Fmoc-beta-cyclopropyl-L-alanine: A stereoisomer with similar properties but different biological activity.
Fmoc-beta-cyclopentyl-DL-alanine: A compound with a cyclopentyl group instead of a cyclopropyl group, offering different structural and functional characteristics.
Uniqueness
Fmoc-beta-cyclopropyl-DL-alanine is unique due to its cyclopropyl group, which introduces rigidity and conformational constraints. This makes it valuable in studies requiring precise control over molecular structure and dynamics.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its unique properties for various scientific and industrial purposes.
属性
分子式 |
C27H25NO4 |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C27H25NO4/c29-26(30)25(15-17-6-5-7-19(14-17)18-12-13-18)28-27(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,14,18,24-25H,12-13,15-16H2,(H,28,31)(H,29,30) |
InChI 键 |
QKUNODYOJJXLED-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


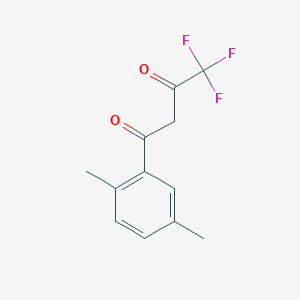

![4-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12096460.png)

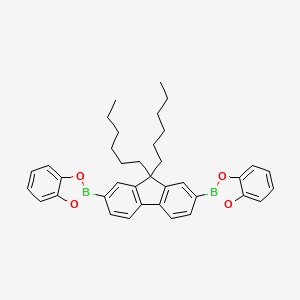
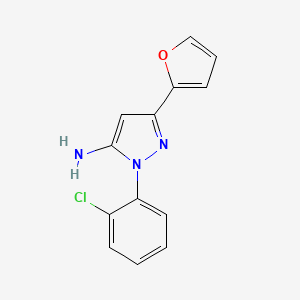

![4-Ethyl-1-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)cyclohexane-1-carboxyl+](/img/structure/B12096501.png)

